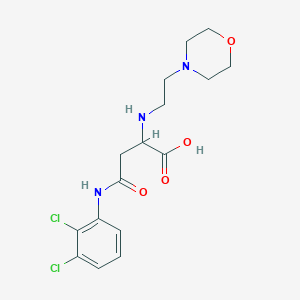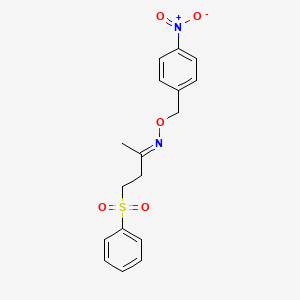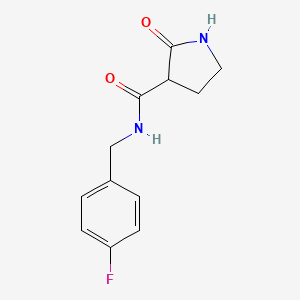![molecular formula C22H23N3O2 B2644321 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile CAS No. 2108285-01-2](/img/structure/B2644321.png)
4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[321]octan-8-yl)propyl)benzonitrile is a complex organic compound that draws significant attention in scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile typically involves multiple steps. A common route starts with the preparation of the benzonitrile core, followed by the introduction of the pyridin-2-yloxy group, and finally, the incorporation of the 8-azabicyclo[3.2.1]octane moiety. Each step requires precise reaction conditions, often involving catalysts, specific temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound would leverage large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain reaction conditions and improve efficiency. Industrial methods also focus on optimizing the use of reagents and solvents to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: Utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, depending on the specific functional groups involved.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, often under reflux conditions.
Major Products Formed: The primary products depend on the reaction type. For instance, oxidation can yield carboxylic acids, while reduction may result in alcohols or amines. Substitution reactions often produce derivatives with altered functional groups, enhancing the compound's properties for specific applications.
科学的研究の応用
In Chemistry: The compound serves as a versatile building block for synthesizing more complex molecules. It's crucial in studying reaction mechanisms and developing new synthetic methodologies.
In Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with various biological targets. Studies include binding affinities to receptors and enzymes, providing insights into its therapeutic potential.
In Medicine: Preclinical studies examine the compound's efficacy and safety as a potential therapeutic agent. It shows promise in treating conditions related to its molecular targets, such as neurological disorders or infections.
In Industry: The compound's unique structure makes it valuable in developing specialty chemicals, including advanced materials and agrochemicals. Its derivatives find use in creating high-performance polymers and additives.
作用機序
Molecular Targets and Pathways Involved: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and structural interactions help elucidate these mechanisms.
類似化合物との比較
Uniqueness and Similar Compounds: Compared to similar compounds, 4-(3-oxo-3-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)benzonitrile stands out due to its unique bicyclic structure and the presence of multiple functional groups. Similar compounds include other azabicyclo[3.2.1]octane derivatives and pyridin-2-yloxy-substituted molecules, each with distinct properties and applications.
Similar Compounds:3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane derivatives
Other benzonitrile derivatives with varied substituents
Compounds with similar molecular frameworks used in medicinal chemistry.
That gives a comprehensive overview of this fascinating compound. Anything else you'd like to dive into?
特性
IUPAC Name |
4-[3-oxo-3-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c23-15-17-6-4-16(5-7-17)8-11-22(26)25-18-9-10-19(25)14-20(13-18)27-21-3-1-2-12-24-21/h1-7,12,18-20H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRCLIGHFAYWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-7'-CHLORO-3',4'-DIHYDRO-1'H-SPIRO[PIPERIDINE-4,2'-QUINAZOLIN]-4'-ONE](/img/structure/B2644239.png)
![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)

![Ethyl 2-(2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2644245.png)
![methyl 4-methoxy-3-{[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2644246.png)



![2-((3-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2644255.png)

![tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate](/img/structure/B2644258.png)


